4-Trimethylsilyl-3-butyn-1-ol
Overview
Description
4-Trimethylsilyl-3-butyn-1-ol is an organic chemical synthesis intermediate . It is used in various chemical reactions due to its unique structure and properties .
Synthesis Analysis
The synthesis of 4-Trimethylsilyl-3-butyn-1-ol involves several steps. The process starts with 2-butyn-1-ol, which is treated with n-butyllithium and tert-butyllithium to form a dianionic intermediate. This intermediate is then reacted with trimethylsilyl chloride to form 4-Trimethylsilyl-3-butyn-1-ol .Molecular Structure Analysis
The molecular formula of 4-Trimethylsilyl-3-butyn-1-ol is C7H14OSi . Its molecular weight is 142.27 g/mol . The IUPAC name for this compound is 4-trimethylsilylbut-3-yn-1-ol . The SMILES representation is CSi©C#CCCO .Physical And Chemical Properties Analysis
4-Trimethylsilyl-3-butyn-1-ol is a clear colorless to light yellow liquid . It has a density of 0.8540 g/mL and a boiling point of 97.0°C to 98.0°C (24.0mmHg) . It is soluble in ethanol, acetone, and slightly soluble in water .Scientific Research Applications
Organic Chemical Synthesis Intermediate
4-Trimethylsilyl-3-butyn-1-ol is used as an organic chemical synthesis intermediate . This means it is used in the production of other organic compounds in a laboratory or industrial setting. It’s a crucial component in the synthesis of a variety of organic compounds due to its unique chemical structure.
Synthesis of Entecavir
Entecavir is an antiviral medication used in the treatment of hepatitis B virus (HBV) infection. In the synthesis of entecavir, 4-Trimethylsilyl-3-butyn-1-ol can be used .
Asymmetric Bioreduction
4-Trimethylsilyl-3-butyn-1-ol can be used in the asymmetric bioreduction process . This process is used to produce enantiomerically pure compounds, which are important in fields like pharmaceuticals where the chirality of a molecule can affect its biological activity.
Use in Ionic Liquids
Ionic liquids have a wide range of applications due to their unique properties such as low volatility, high thermal stability, and good solvating abilities. 4-Trimethylsilyl-3-butyn-1-ol has been used in the investigation of biocompatible water-immiscible ionic liquids .
Safety and Hazards
Mechanism of Action
Target of Action
4-Trimethylsilyl-3-butyn-1-ol is primarily used as an organic chemical synthesis intermediate
Action Environment
The action, efficacy, and stability of 4-Trimethylsilyl-3-butyn-1-ol can be influenced by various environmental factors. For instance, it is stable under recommended storage conditions but is incompatible with oxidizing agents . The specific environmental conditions required for its optimal use would likely depend on the specific synthesis pathway being used.
properties
IUPAC Name |
4-trimethylsilylbut-3-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-9(2,3)7-5-4-6-8/h8H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTMVAFCUIGHQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375373 | |
Record name | 4-Trimethylsilyl-3-butyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trimethylsilyl-3-butyn-1-ol | |
CAS RN |
2117-12-6 | |
Record name | 4-Trimethylsilyl-3-butyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2117-12-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reaction described in the research paper in the context of organic synthesis?
A1: The research paper describes the synthesis of (Z)-4-(Trimethylsilyl)-3-buten-1-ol using 4-(Trimethylsilyl)-3-butyn-1-ol as an intermediate. [] This reaction is significant because it demonstrates a method for the selective reduction of an alkyne (triple bond) to a cis-alkene (double bond). This type of selective reduction is important in organic synthesis for creating specific geometric isomers, which can have different biological and chemical properties. The use of a Lindlar catalyst, a modified palladium catalyst, allows for this controlled reduction.
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